REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([F:14])[CH2:5][C:6](Br)([N+]([O-])=O)[C:7]=1[O:8][CH3:9].[N:15]#N>C(O)C.[Pd]>[F:14][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[CH:2][C:3]=1[NH2:15]
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Name
|
1,5-dibromo-3-fluoro-6-methoxy-5-nitrobenzene
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(CC(C1OC)([N+](=O)[O-])Br)F
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 48 hours, with periodic injections of H2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated
|
Type
|
ADDITION
|
Details
|
H2 was introduced until a pressure of 7 bars
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal pressure at 7 bars (note that after 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration through 2 glass microfibre pads under an atmosphere of N2
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure at 45° C
|
Type
|
DISSOLUTION
|
Details
|
The resulting dark orange solid was dissolved in water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting brown suspension was extracted with tert-butylmethylether (2×1 L)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 40° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |